N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2,5-difluorobenzenesulfonamide
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Overview
Description
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2,5-difluorobenzenesulfonamide is a complex organic compound known for its significant pharmacological properties. This compound is characterized by the presence of a piperazine ring, a chlorophenyl group, and a difluorobenzenesulfonamide moiety, making it a versatile molecule in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2,5-difluorobenzenesulfonamide is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The D4 receptor subtype is known to influence cognitive and emotional processes.
Mode of Action
This compound acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 receptor, potentially altering its function.
Pharmacokinetics
It is noted that the compound is soluble in dmso , which could potentially influence its bioavailability and distribution.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2,5-difluorobenzenesulfonamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step often involves the reaction of 4-chlorophenylamine with ethylene oxide to form 1-(4-chlorophenyl)piperazine.
Alkylation: The piperazine intermediate is then alkylated with 2,5-difluorobenzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Oxidation and Reduction: The aromatic rings in the compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the aromatic system.
Hydrolysis: Under acidic or basic conditions, the sulfonamide group can be hydrolyzed.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can lead to the formation of quinones or other oxidized products.
Scientific Research Applications
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2,5-difluorobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with dopamine receptors.
Biological Studies: The compound is used in receptor binding studies to understand its affinity and selectivity towards various neurotransmitter receptors.
Pharmacological Research: It serves as a lead compound in the development of new drugs targeting specific pathways in the central nervous system.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide
- N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-4-fluorobenzenesulfonamide
Uniqueness
Compared to similar compounds, N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2,5-difluorobenzenesulfonamide is unique due to the presence of two fluorine atoms on the benzene ring, which can significantly influence its pharmacokinetic properties and receptor binding affinity . This structural modification can enhance its potency and selectivity, making it a valuable compound in drug development.
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2,5-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClF2N3O2S/c19-14-1-4-16(5-2-14)24-11-9-23(10-12-24)8-7-22-27(25,26)18-13-15(20)3-6-17(18)21/h1-6,13,22H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDMGMQKACOYAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClF2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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